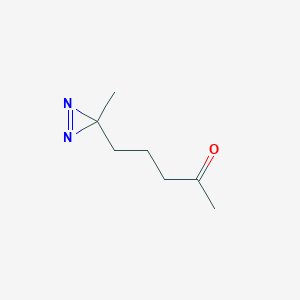

![molecular formula C22H32O4 B122072 (5E)-5-[(3As,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid CAS No. 85026-51-3](/img/structure/B122072.png)

(5E)-5-[(3As,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

Vue d'ensemble

Description

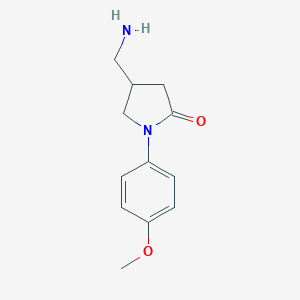

The compound "(5E)-5-[(3As,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid" is a complex organic molecule that features multiple chiral centers, a hydroxyl group, and a conjugated enyne system. This structure suggests that it may have interesting biological activity or could serve as a synthetic intermediate for pharmaceuticals or other biologically active compounds.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups and chiral centers. In the case of our compound, a stereoselective synthesis approach would be crucial due to the presence of multiple chiral centers. For example, the synthesis of a related compound, a renin inhibitor, involved a highly stereoselective synthesis of a protected carboxylic acid intermediate, which was then used to prepare potent inhibitors of human plasma renin . Similarly, the synthesis of L-2-amino-5-arylpentanoic acids involved several steps, including saponification, decarboxylation, and resolution of enantiomers, which could be relevant for synthesizing the pentanoic acid moiety in our compound .

Molecular Structure Analysis

The molecular structure of our compound would likely be characterized using spectroscopic techniques such as NMR, UV-VIS, and IR, as well as computational methods like density functional theory (DFT). For instance, the structures of azo-benzoic acids were confirmed using NMR, UV-VIS, and IR spectroscopy, and their molecular structures were optimized using DFT . These techniques could be applied to determine the configuration of the chiral centers and the conformation of the enyne system in our compound.

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups and the conjugated enyne system. For example, the cyclopropene analogues of tetracos-5-enoic acid were synthesized as inhibitors of mycolic acid biosynthesis, demonstrating the potential reactivity of cyclopropene rings in biological systems . The lithiated (E)-5-tosyl-4-pentenoic acid, which is an acyldienyl anion equivalent, could undergo reactions with carbonyl compounds to afford hydroxy acids, which might be a useful reaction for modifying the pentanoic acid moiety in our compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of our compound would include solubility, melting point, boiling point, and stability. These properties would be influenced by the compound's molecular structure, particularly the hydroxyl groups and the conjugated system. For example, the W(CO)5 complexes of oxo-alkyl acids were thermally stable and displayed sharp, intense absorption bands, indicating strong CO ligand coordination, which could be relevant for understanding the stability of our compound . The synthesis of enantiomers of 5- and 6-methyloctanoic acids involved the determination of configurational purity, which would also be important for our compound due to its chiral centers .

Applications De Recherche Scientifique

HIV-Protease Assay Development

(2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid, a derivative closely related to the compound , has been utilized in the development of selective HIV-protease assays. These assays involve oligopeptides serving as sequence-specific chromogenic protease substrates, enabling spectrophotometric detection of HIV-protease activity (Badalassi et al., 2002).

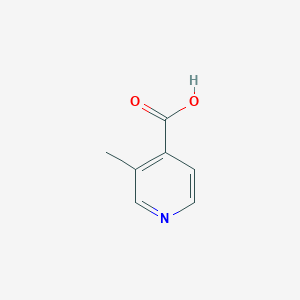

Antibiotic Synthesis

A similar compound, (2R,3S,4S)-4-arnino-3-hydroxy-2-methyl-5-(3-pyridyl)pentanoic acid, found in the antibiotic pyridomycin, has been synthesized, highlighting the role of such structures in antibiotic development (Kinoshita & Mariyama, 1975).

AM-Toxin Constituent Synthesis

L-forms of similar amino acids, such as 2-amino-5-(p-methoxyphenyl)pentanoic acid, are key constituents in AM-toxins, a group of phytotoxins. The synthesis of these compounds provides insights into the structure and function of naturally occurring toxins (Shimohigashi et al., 1976).

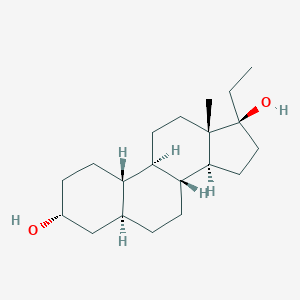

Antiplatelet and Cytoprotective Activity Research

Compounds with similar structures have been synthesized and tested for their antiplatelet aggregation activity and cytoprotective properties. This includes studies on their ability to reduce systemic blood pressure and protect against induced gastric lesions in rats (Tomiyama et al., 1989).

Advanced Glycation End-Products Research

Methylglyoxal, a reactive alpha-oxoaldehyde, forms advanced glycation end-products with structures similar to the compound . These products are associated with complications in diabetes and neurodegenerative diseases, highlighting the importance of these compounds in medical research (Nemet et al., 2006).

Propriétés

IUPAC Name |

(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFJCPQKFCZDDL-GAGQTBDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CCC(C)[C@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-5-[(3As,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

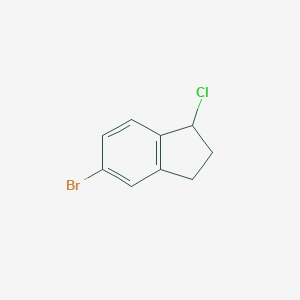

![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)